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molecular formula C10H16O4 B8409522 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, cis-

1,3-Cyclohexanedicarboxylic acid, dimethyl ester, cis-

Cat. No. B8409522
M. Wt: 200.23 g/mol
InChI Key: BZUOYGUOKMUSPA-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921370B2

Procedure details

1,3-Cyclohexanedicarboxylic acid (45.0 g, 261.4 mmol) was dissolved in methanol (250 mL). Chlorotrimethylsilane (10.00 mL, 78.79 mmol) was added and the reaction was stirred at room temperature for 4 days. The reaction was checked by LC-MS with the product mass [M+H]+ 201 seen. The mixture was concentrated under reduced pressure. The resulting residue was diluted with dichloromethane (200 mL). The organic layer was then washed with saturated. NaHCO3, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a slightly viscous, clear and colorless oil. The oil was redissolved in anhydrous THF and concentrated to yield 49.5 g (95%) of cyclohexane-1,3-dicarboxylic acid dimethyl ester, which was used in the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([OH:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[CH2:2]1.Cl[Si](C)(C)[CH3:15].[CH3:18][OH:19]>C1COCC1>[CH3:18][O:19][C:7]([CH:3]1[CH2:4][CH2:5][CH2:6][CH:1]([C:10]([O:12][CH3:15])=[O:11])[CH2:2]1)=[O:9]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C1(CC(CCC1)C(=O)O)C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with dichloromethane (200 mL)
WASH
Type
WASH
Details
The organic layer was then washed with saturated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a slightly viscous, clear and colorless oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(=O)C1CC(CCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08921370B2

Procedure details

1,3-Cyclohexanedicarboxylic acid (45.0 g, 261.4 mmol) was dissolved in methanol (250 mL). Chlorotrimethylsilane (10.00 mL, 78.79 mmol) was added and the reaction was stirred at room temperature for 4 days. The reaction was checked by LC-MS with the product mass [M+H]+ 201 seen. The mixture was concentrated under reduced pressure. The resulting residue was diluted with dichloromethane (200 mL). The organic layer was then washed with saturated. NaHCO3, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a slightly viscous, clear and colorless oil. The oil was redissolved in anhydrous THF and concentrated to yield 49.5 g (95%) of cyclohexane-1,3-dicarboxylic acid dimethyl ester, which was used in the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([OH:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[CH2:2]1.Cl[Si](C)(C)[CH3:15].[CH3:18][OH:19]>C1COCC1>[CH3:18][O:19][C:7]([CH:3]1[CH2:4][CH2:5][CH2:6][CH:1]([C:10]([O:12][CH3:15])=[O:11])[CH2:2]1)=[O:9]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C1(CC(CCC1)C(=O)O)C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with dichloromethane (200 mL)
WASH
Type
WASH
Details
The organic layer was then washed with saturated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a slightly viscous, clear and colorless oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(=O)C1CC(CCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08921370B2

Procedure details

1,3-Cyclohexanedicarboxylic acid (45.0 g, 261.4 mmol) was dissolved in methanol (250 mL). Chlorotrimethylsilane (10.00 mL, 78.79 mmol) was added and the reaction was stirred at room temperature for 4 days. The reaction was checked by LC-MS with the product mass [M+H]+ 201 seen. The mixture was concentrated under reduced pressure. The resulting residue was diluted with dichloromethane (200 mL). The organic layer was then washed with saturated. NaHCO3, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a slightly viscous, clear and colorless oil. The oil was redissolved in anhydrous THF and concentrated to yield 49.5 g (95%) of cyclohexane-1,3-dicarboxylic acid dimethyl ester, which was used in the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([OH:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[CH2:2]1.Cl[Si](C)(C)[CH3:15].[CH3:18][OH:19]>C1COCC1>[CH3:18][O:19][C:7]([CH:3]1[CH2:4][CH2:5][CH2:6][CH:1]([C:10]([O:12][CH3:15])=[O:11])[CH2:2]1)=[O:9]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C1(CC(CCC1)C(=O)O)C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with dichloromethane (200 mL)
WASH
Type
WASH
Details
The organic layer was then washed with saturated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a slightly viscous, clear and colorless oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(=O)C1CC(CCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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